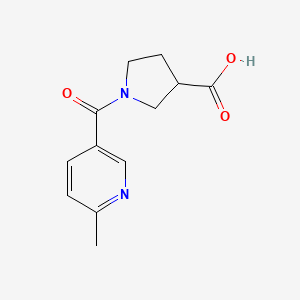
1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring attached to a nicotinoyl group with a methyl substitution
准备方法
Synthetic Routes and Reaction Conditions: One common method is the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the creation of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions: 1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism by which 1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nicotinoyl group may also interact with enzymes, potentially inhibiting their function or altering their activity .
相似化合物的比较
Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and have similar reactivity and applications.
Nicotinoyl derivatives: Compounds with the nicotinoyl group can have similar biological activities and chemical properties.
Uniqueness: 1-(6-Methylnicotinoyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the nicotinoyl group with a methyl substitution. This specific structure allows for unique interactions with biological targets and distinct chemical reactivity .
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
1-(6-methylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-8-2-3-9(6-13-8)11(15)14-5-4-10(7-14)12(16)17/h2-3,6,10H,4-5,7H2,1H3,(H,16,17) |
InChI 键 |
VAKDOUDCFIHFPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


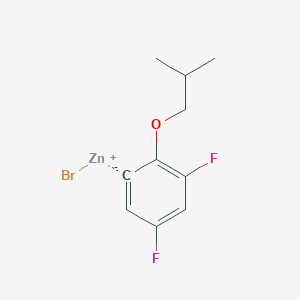

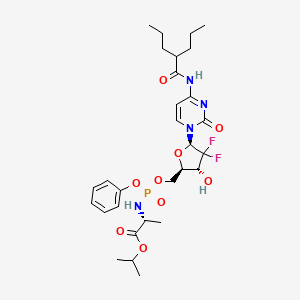



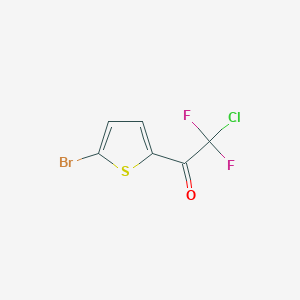
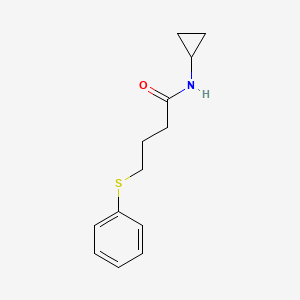
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
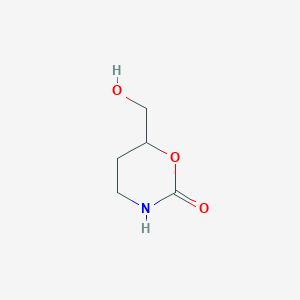
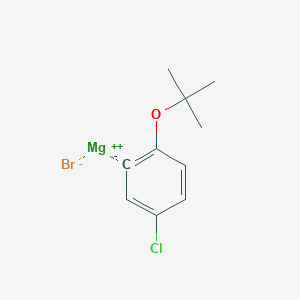
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)
